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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B606064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BI 01383298, a

potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5),

against a panel of other transporters and off-target proteins. The data presented herein is

intended to assist researchers in evaluating the selectivity of BI 01383298 for their studies.

Executive Summary
BI 01383298 is a high-affinity inhibitor of the human SLC13A5 transporter, with IC50 values of

24 nM in HepG2 cells endogenously expressing the transporter and 56 nM in HEK293 cells

overexpressing it. Extensive screening has demonstrated its high selectivity. This guide

summarizes the available cross-reactivity data and provides the methodologies for the key

experiments.

Cross-Reactivity Data
BI 01383298 was evaluated for off-target activity against a broad panel of transporters, ion

channels, enzymes, and receptors. The primary screening was conducted by Eurofins using

their SafetyScreen44™ panel. The results indicate a very favorable selectivity profile.

Selectivity Against SLC13 Family Members
BI 01383298 exhibits over 1000-fold selectivity for human SLC13A5 over its closest family

members, SLC13A2 and SLC13A3.[1] It is also significantly less active on the mouse ortholog
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of SLC13A5.[1][2]

Transporter Cell Line Assay IC50 (nM)

Selectivity
Fold vs.
hSLC13A5
(HepG2)

Human

SLC13A5
HepG2

[¹⁴C]-Citrate

Uptake
24 1

Human

SLC13A5

HEK293

(overexpressing)

[¹⁴C]-Citrate

Uptake
56 0.43

Human

SLC13A2

HEK293

(overexpressing)

[¹⁴C]-Citrate

Uptake
>100,000 >4167

Human

SLC13A3

HEK293

(overexpressing)

[¹⁴C]-Citrate

Uptake
>100,000 >4167

Mouse SLC13A5
HEK293

(overexpressing)

[¹⁴C]-Citrate

Uptake
>100,000 >4167

Off-Target Liability Panel (Eurofins SafetyScreen44™)
BI 01383298 was tested at a concentration of 10 µM against the 44 targets in the Eurofins

SafetyScreen44™ panel. It demonstrated greater than 100-fold selectivity for 42 of the 44

targets and greater than 10-fold selectivity for the remaining two. The data below summarizes

targets with any notable activity; for the majority of the 44 targets, inhibition was negligible.
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Target Assay Type % Inhibition at 10 µM

SLC13A5 (h) Functional 100% (IC50 = 24 nM)

Adenosine A2A Receptor Binding <25%

Adrenergic α1A Receptor Binding <25%

Adrenergic α2A Receptor Binding <25%

Adrenergic β1 Receptor Binding <25%

Adrenergic β2 Receptor Binding <25%

Cannabinoid CB1 Receptor Binding <25%

Cannabinoid CB2 Receptor Binding <25%

Cholecystokinin CCK1 (CCKA)

Receptor
Binding <25%

Dopamine D1 Receptor Binding <25%

Dopamine D2S Receptor Binding <25%

Endothelin ET-A Receptor Binding <25%

Histamine H1 Receptor Binding <25%

Histamine H2 Receptor Binding <25%

Muscarinic M1 Receptor Binding <25%

Muscarinic M2 Receptor Binding <25%

Muscarinic M3 Receptor Binding <25%

Opioid δ2 (DOP) Receptor Binding <25%

Opioid κ (KOP) Receptor Binding <25%

Opioid μ (MOP) Receptor Binding <25%

Serotonin 5-HT1A Receptor Binding <25%

Serotonin 5-HT1B Receptor Binding <25%

Serotonin 5-HT2A Receptor Binding <25%
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Serotonin 5-HT2B Receptor Binding <25%

Vasopressin V1a Receptor Binding <25%

Dopamine Transporter Binding <25%

Norepinephrine Transporter Binding <25%

Serotonin Transporter Binding <25%

GABA-A Receptor

(Benzodiazepine site)
Binding <25%

NMDA Receptor Binding <25%

Nicotinic Acetylcholine

Receptor (α4β2)
Binding <25%

Serotonin 5-HT3 Receptor Binding <25%

Calcium Channel (L-type,

Dihydropyridine site)
Binding <25%

hERG Potassium Channel Binding <25%

K(v) Potassium Channel Binding <25%

Sodium Channel (Site 2) Binding <25%

Androgen Receptor Binding <25%

Glucocorticoid Receptor Binding <25%

Lck Kinase Functional <25%

Cyclooxygenase-1 (COX1) Functional <25%

Cyclooxygenase-2 (COX2) Functional <25%

Acetylcholinesterase Functional <25%

Monoamine Oxidase A (MAO-

A)
Functional <25%

Phosphodiesterase 3A

(PDE3A)
Functional <25%
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Phosphodiesterase 4D2

(PDE4D2)
Functional <25%

Note: The complete dataset for the Eurofins SafetyScreen44™ panel can be accessed through

the opnMe portal by Boehringer Ingelheim.[2]

Experimental Protocols
[¹⁴C]-Citrate Uptake Assay for SLC13A5
This protocol describes the method used to determine the inhibitory activity of BI 01383298 on

SLC13A5-mediated citrate uptake.

Cell Culture and Seeding:

HepG2 cells, endogenously expressing human SLC13A5, are seeded at a density of 4 x 10⁵

cells per well in 24-well plates and cultured for 48 hours.

HEK293FT cells are seeded at a density of 2 x 10⁵ cells per well in 24-well plates. After 24

hours, cells are transfected with a plasmid expressing human SLC13A5, human SLC13A2,

human SLC13A3, or mouse Slc13a5 using a suitable transfection reagent. Uptake assays

are performed 48 hours post-transfection.[3]

Uptake Assay:

On the day of the assay, cell monolayers are washed twice with a pre-warmed choline buffer

(in mM: 140 Choline Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).

For inhibition studies, cells are pre-incubated for 30 minutes with varying concentrations of

BI 01383298 in a sodium-containing buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10

HEPES, pH 7.4).

The uptake is initiated by adding 1 ml of the sodium-containing buffer containing [¹⁴C]-citrate

(typically at a final concentration of 10 µM) and the respective concentration of the inhibitor.

The cells are incubated for 30 minutes at 37°C.
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The uptake is terminated by aspirating the uptake solution and washing the cells four times

with 2.5 ml of ice-cold choline buffer.[4]

The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

The radioactivity in the cell lysates is measured by liquid scintillation counting.

The protein concentration in each well is determined using a standard protein assay (e.g.,

BCA assay) to normalize the citrate uptake.

IC50 values are calculated by non-linear regression analysis of the concentration-response

curves.

Eurofins SafetyScreen44™ Panel
BI 01383298 was profiled at a single concentration (10 µM) in duplicate against a panel of 44

targets using a combination of radioligand binding and functional assays. The specific protocols

for each of the 44 assays are proprietary to Eurofins. However, the general principles are as

follows:

Radioligand Binding Assays: These assays measure the ability of the test compound to

displace a known radiolabeled ligand from its receptor or transporter. The results are

expressed as a percentage of inhibition of the specific binding of the radioligand.

Enzyme and Other Functional Assays: These assays measure the effect of the test

compound on the activity of a specific enzyme or the function of an ion channel. The results

are expressed as a percentage of inhibition of the control activity.
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Cell Preparation Citrate Uptake Assay
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Caption: Workflow for the [¹⁴C]-Citrate Uptake Assay.
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Caption: Mechanism of SLC13A5 inhibition by BI 01383298.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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